A Comprehensive Technical Guide to the Physicochemical Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of trans-4-tert-Butylcyclohexanecarboxylic acid, a key intermediate in the synthesis of various organic molecules. This document outlines its fundamental characteristics, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis and purification.
Core Physicochemical Properties
trans-4-tert-Butylcyclohexanecarboxylic acid is a white, crystalline solid at room temperature.[1] Its structural and physicochemical data are summarized below.
Table 1: Physicochemical Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₂ | [2][3][4] |
| Molecular Weight | 184.28 g/mol | [1][2][3] |
| CAS Number | 943-29-3 | [1][2][3] |
| Appearance | White fine crystalline powder | [1][4] |
| Melting Point | 170-175 °C | [1][2][4] |
| Boiling Point (Predicted) | 282.9 ± 8.0 °C at 760 mmHg | [1][2][3] |
| Density (Predicted) | 0.996 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 4.92 ± 0.10 | [1][4] |
| LogP (Predicted) | 2.92350 | [3][4] |
| Vapor Pressure | 0.000852 mmHg at 25°C | [2][4] |
| Flash Point | 136.7 °C | [2][3][4] |
| Refractive Index | 1.473 | [2][3][4] |
| Solubility | Soluble in methanol.[5] Due to its hydrophobic tert-butyl group, it is expected to have limited solubility in water but good solubility in non-polar organic solvents.[6] | [5][6] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of carboxylic acids like trans-4-tert-Butylcyclohexanecarboxylic acid.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a Mel-Temp apparatus or a similar device.[7]
Procedure:
-
A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is placed in the heating block of the melting point apparatus.[7]
-
For a preliminary determination, the temperature is increased rapidly, at a rate of 5-10 °C per minute, to find an approximate melting range.[3][7]
-
For an accurate measurement, a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.[7]
-
The melting range is recorded from the temperature at which the first crystal begins to melt to the temperature at which the last crystal disappears.[7] A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined with high precision using potentiometric titration.[8]
Procedure:
-
A solution of the carboxylic acid is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the compound has low water solubility. The concentration should be at least 10⁻⁴ M.[8]
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[2]
-
The solution is titrated with a standardized solution of a strong base, such as 0.1 M NaOH, added in small increments.[2]
-
The pH of the solution is recorded after each addition of the titrant.[2]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[8][9]
Solubility Determination
A qualitative and semi-quantitative determination of solubility can be performed through a series of systematic tests.[10][11]
Procedure:
-
Water Solubility: A small amount of the compound (e.g., 25 mg) is added to a test tube containing a known volume of water (e.g., 0.75 mL). The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble.[10][11]
-
Solubility in Aqueous Acid and Base: For water-insoluble compounds, solubility is tested in 5% NaOH and 5% NaHCO₃ solutions to identify acidic characteristics. Carboxylic acids are expected to dissolve in both. Solubility in 5% HCl is also tested to check for basic functional groups.[10][11]
-
Solubility in Organic Solvents: The solubility in various organic solvents of differing polarities (e.g., methanol, hexane, diethyl ether) is determined by adding a small amount of the compound to the solvent and observing for dissolution.[4][5]
Logical Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of trans-4-tert-Butylcyclohexanecarboxylic acid, often starting from 4-tert-butylcyclohexanone.
This workflow outlines the key steps from the starting material to the final, purified product, including the crucial purification and characterization stages. The synthesis often involves the reduction of the corresponding ketone to an alcohol, followed by oxidation to the carboxylic acid, or through alternative synthetic routes. The purification is critical to isolate the desired trans isomer.
References
- 1. scribd.com [scribd.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. web.mit.edu [web.mit.edu]
- 4. bellevuecollege.edu [bellevuecollege.edu]
- 5. chem.ws [chem.ws]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. community.wvu.edu [community.wvu.edu]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
